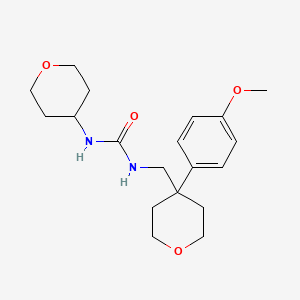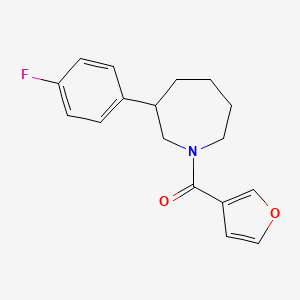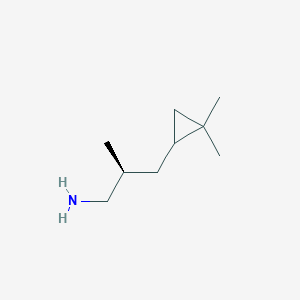
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
作用机制
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. By binding to the receptor's ion channel pore, this compound blocks the flow of calcium and other ions into the cell, leading to a decrease in neuronal excitability. This effect can lead to neuroprotective effects in certain pathological conditions, but can also cause side effects such as hallucinations and dissociation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can increase the release of dopamine and other neurotransmitters, as well as increase the expression of certain genes involved in synaptic plasticity. However, it can also cause oxidative stress and inflammation, leading to neuronal damage and cell death.
实验室实验的优点和局限性
One advantage of using (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine in lab experiments is its potency and specificity as an NMDA receptor antagonist. It can be used at low concentrations to selectively block NMDA receptor function without affecting other receptors. However, its side effects such as hallucinations and dissociation can make it difficult to use in certain behavioral experiments. Additionally, its neuroprotective effects may not be generalizable to other types of neurological conditions.
未来方向
There are several future directions for research on (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine. One area of interest is the development of more selective NMDA receptor antagonists with fewer side effects. Another area is the exploration of the role of NMDA receptors in other neurological conditions such as Parkinson's disease and traumatic brain injury. Additionally, the use of this compound in combination with other drugs or treatments may lead to new therapeutic approaches for various neurological disorders.
合成方法
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine can be synthesized by the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting intermediate is then treated with phosgene to form the desired product.
科学研究应用
(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, epilepsy, schizophrenia, and Alzheimer's disease. This compound is also used to study the mechanisms of learning and memory, as well as the effects of drugs of abuse on the brain.
属性
IUPAC Name |
(2S)-3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(6-10)4-8-5-9(8,2)3/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFFEVIQFCVDLK-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC1(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2903189.png)
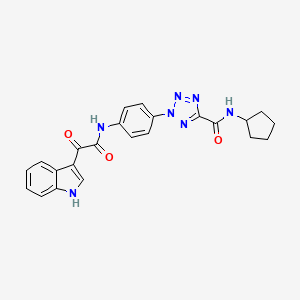

![ethyl 3-carbamoyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2903195.png)
![N-(2-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2903197.png)
![N-cyclopentyl-4-methyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2903198.png)
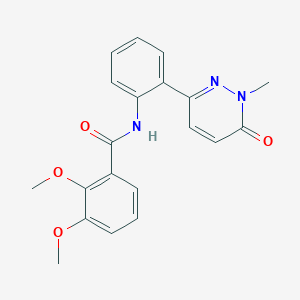


![N-(3,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903206.png)
![Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2903207.png)
![methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate](/img/structure/B2903208.png)
